1(2H)-Isoquinolinone, 2-(2-phenylethyl)-
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Overview
Description
2-Phenethylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. This compound features a phenethyl group attached to the isoquinoline core, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring.
Industrial Production Methods
Industrial production methods for 2-Phenethylisoquinolin-1(2H)-one would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenethylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroisoquinolines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Phenethylisoquinolin-1(2H)-one would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The phenethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
1-Phenethylisoquinoline: A similar compound with a phenethyl group attached to the isoquinoline ring.
2-Phenylisoquinoline: Another related compound with a phenyl group instead of a phenethyl group.
Uniqueness
2-Phenethylisoquinolin-1(2H)-one is unique due to the presence of the phenethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other isoquinoline derivatives.
Biological Activity
1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, also known as C17H15NO, is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- features an isoquinolinone core with a phenethyl substituent. Its molecular formula is C17H15NO, and it has been categorized under isoquinoline derivatives, which are known for their pharmacological potential.
Biological Activities
1(2H)-Isoquinolinone, 2-(2-phenylethyl)- exhibits a range of biological activities that warrant further investigation. Key findings include:
- Antimicrobial Activity : Research indicates that isoquinoline derivatives possess notable antimicrobial properties. For instance, some derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae .
- Anticancer Properties : Several studies have highlighted the potential of isoquinolinones in cancer therapy. The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating varying degrees of potency .
- Neuroprotective Effects : Isoquinoline derivatives are being explored for their neuroprotective capabilities. They may interact with neurodegenerative pathways, offering therapeutic avenues for conditions like Alzheimer's disease .
The mechanisms through which 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in critical biochemical pathways. This inhibition can disrupt cellular processes in pathogens or cancer cells, leading to reduced viability .
- Receptor Modulation : By binding to various receptors, this compound can modulate signaling pathways that are crucial for cell survival and proliferation .
Research Findings and Case Studies
Recent studies have provided valuable insights into the biological activity of isoquinolinones:
Safety and Toxicity
While exploring the therapeutic potential of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that while some derivatives exhibit cytotoxicity at higher concentrations, further studies are needed to establish safe dosage ranges for clinical applications .
Properties
CAS No. |
10165-99-8 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(2-phenylethyl)isoquinolin-1-one |
InChI |
InChI=1S/C17H15NO/c19-17-16-9-5-4-8-15(16)11-13-18(17)12-10-14-6-2-1-3-7-14/h1-9,11,13H,10,12H2 |
InChI Key |
WFVWSZLGGZLLRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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